molecular formula C20H22ClNO5S2 B2832304 Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403843-92-5

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2832304
CAS No.: 403843-92-5
M. Wt: 455.97
InChI Key: KLCWFIZGABZOOI-UHFFFAOYSA-N
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Description

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The methyl ester is then subjected to hydrazination to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization with appropriate reagents to form the thiophene ring.

    Thioether Formation: The thiophene derivative is then reacted with 4-chlorothiophenol to introduce the thioether group.

    Amidation: Finally, the compound is amidated with diethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide and ester functionalities.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thioether and amide functionalities play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-(2-((4-bromophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-(2-((4-fluorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Diethyl 5-(2-((4-chlorophenyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. These properties influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

diethyl 5-[2-(4-chlorophenyl)sulfanylpropanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S2/c1-5-26-19(24)15-11(3)16(20(25)27-6-2)29-18(15)22-17(23)12(4)28-14-9-7-13(21)8-10-14/h7-10,12H,5-6H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCWFIZGABZOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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